molecular formula C13H19NO4S B2460773 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)methanesulfonamide CAS No. 2034600-73-0

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)methanesulfonamide

Cat. No.: B2460773
CAS No.: 2034600-73-0
M. Wt: 285.36
InChI Key: UOJJZOJWGZCSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)methanesulfonamide is a synthetic small molecule research compound based on the tetrahydronaphthalene (tetralin) scaffold, designed for investigative applications in neuroscience and medicinal chemistry. This structural motif is prevalent in compounds studied for their interactions with the central nervous system. Tetrahydronaphthalene derivatives are frequently explored as key pharmacophores in the development of ligands for neurological targets . The specific substitution pattern on the tetrahydronaphthalene core in this compound suggests potential for research into neurotropic and neuroregenerative mechanisms. Structurally similar small molecules from the methylene-cycloalkylacetate (MCAs) family have demonstrated significant neurotropic activity, characterized by their ability to induce neurite outgrowth in neuronal cell models such as PC12 cells and dorsal root ganglion (DRG) sensory neurons . The incorporation of a methanesulfonamide group may offer a versatile handle for further chemical modification or influence the compound's physicochemical properties and binding affinity. Researchers are investigating analogous compounds for their potential to promote axon regrowth, a critical prerequisite for neural circuit formation and functional recovery after nerve injury . Furthermore, tetrahydronaphthalene-based structures are of interest in the study of serotonin (5-HT) receptor regulation, which plays a role in processes such as neurite outgrowth, synaptic plasticity, and the clearance of pathological proteins associated with neurodegenerative conditions . This product is intended for research purposes by qualified scientists, exclusively in laboratory settings. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-18-11-5-6-12-10(8-11)4-3-7-13(12,15)9-14-19(2,16)17/h5-6,8,14-15H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJJZOJWGZCSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydronaphthalene Cores

(2E)-3-(Furan-3-yl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide
  • Molecular Formula: C₁₉H₂₁NO₄
  • Molecular Weight : 327.37 g/mol
  • Key Differences : Replaces the methanesulfonamide group with a propenamide-linked furan substituent.
  • The increased molecular weight could reduce membrane permeability .
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthylamine methanesulfonate
  • Molecular Formula: C₁₉H₃₁NO₃S
  • Molecular Weight : 369.52 g/mol
  • Key Differences : Features a heptylamine group and methanesulfonate salt instead of the hydroxymethyl-methanesulfonamide moiety.
  • Implications : The quaternary ammonium salt form improves solubility in aqueous environments, making it suitable for pharmaceutical formulations. The heptyl chain may enhance lipophilicity, affecting tissue distribution .

Sulfonamide-Containing Compounds

Tolylfluanid and Dichlofluanid (Pesticides)
  • Tolylfluanid : Contains a dichloro-fluoro-methylphenyl group attached to a sulfonamide.
  • Dichlofluanid : Features a phenylmethanesulfenamide group.
  • Key Differences : Both lack the tetrahydronaphthalene scaffold and hydroxy/methoxy substituents.
  • Implications: These compounds act as fungicides, suggesting that sulfonamides with aromatic systems can disrupt microbial enzyme activity. The target compound’s hydroxy group may reduce toxicity toward non-target organisms compared to halogenated derivatives .

Cyclic Amine and Diol Derivatives

(1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-N-((R)-1-phenylprop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine
  • Key Differences : Incorporates a dichlorophenyl group and a propargylamine side chain.
(±)-trans-N-(2-(1,2-Dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide
  • Key Differences : Replaces the tetrahydronaphthalene core with a cyclohexane diol system.
  • Implications : The diol groups improve water solubility but reduce aromatic interactions, likely shifting activity toward polar targets (e.g., carbohydrate-binding proteins) .

Research Findings and Implications

  • Sulfonamide Pharmacophore: The methanesulfonamide group is a known inhibitor of carbonic anhydrases and proteases. Its presence aligns with medicinal chemistry strategies for designing enzyme inhibitors, contrasting with pesticidal sulfonamides that prioritize halogenated hydrophobicity .
  • Solubility vs. Bioavailability : The hydroxy and methoxy groups enhance water solubility relative to heptylamine or halogenated analogues, but may limit blood-brain barrier penetration compared to more lipophilic derivatives .

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